molecular formula C9H13ClN2O B8290619 1-(4-Chlorobutyl)-5-methylpyrimidin-2(1H)-one

1-(4-Chlorobutyl)-5-methylpyrimidin-2(1H)-one

Cat. No. B8290619
M. Wt: 200.66 g/mol
InChI Key: DNUXXNDRYDPUJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008488B2

Procedure details

10.5 g (95.0 mmol) of 5-methylpyrimidin-2(1H)-one from Example 6.1, 16.3 g (95.0 mmol) of 1-bromo-4-chlorobutane and 39.4 g (285.0 mmol) of K2CO3 in 200 ml of dimethyl sulfoxide were stirred at room temperature for 12 hours. The reaction mixture was added to ice-water, and the aqueous mixture was extracted twice with diethyl ether. The aqueous phase was extracted twice with methylene chloride. The methylene chloride phase was dried over Na2SO4 and filtered to remove the desiccant, and the solvent was evaporated to dryness in vacuo. The resulting solid residue was stirred with diethyl ether, and the precipitate was filtered off with suction, washed with diethyl ether and dried. Yield: 5.0 g.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Name
Quantity
39.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[N:4][C:5](=[O:8])[NH:6][CH:7]=1.Br[CH2:10][CH2:11][CH2:12][CH2:13][Cl:14].C([O-])([O-])=O.[K+].[K+]>CS(C)=O>[Cl:14][CH2:13][CH2:12][CH2:11][CH2:10][N:4]1[CH:3]=[C:2]([CH3:1])[CH:7]=[N:6][C:5]1=[O:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
CC=1C=NC(NC1)=O
Name
Quantity
16.3 g
Type
reactant
Smiles
BrCCCCCl
Name
Quantity
39.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The resulting solid residue was stirred with diethyl ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted twice with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the desiccant, and the solvent
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness in vacuo
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off with suction
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
ClCCCCN1C(N=CC(=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.